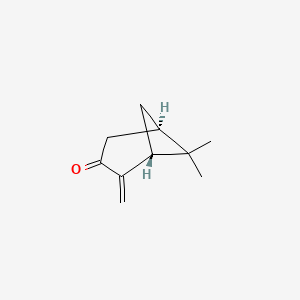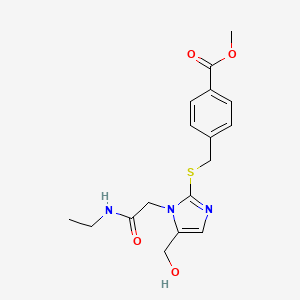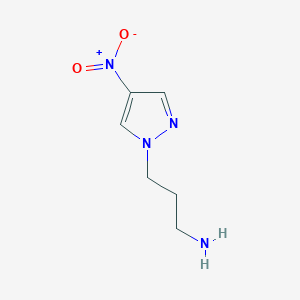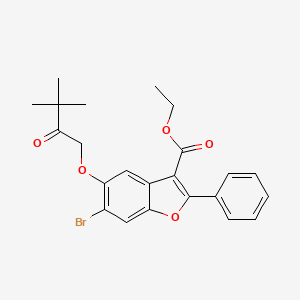![molecular formula C28H25N5O7S B2564455 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide CAS No. 496029-13-1](/img/structure/B2564455.png)
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide” is a chemical compound with the molecular formula C21H22N4O6S. It has an average mass of 458.488 Da and a monoisotopic mass of 458.126007 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 116.3±0.4 cm3, and a molar volume of 331.4±3.0 cm3. It has 10 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds. Its polar surface area is 137 Å2, and its polarizability is 46.1±0.5 10-24 cm3. The surface tension is 64.1±3.0 dyne/cm .Aplicaciones Científicas De Investigación
Synthetic Methods and Characterization
N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is involved in the synthesis of various heterocyclic compounds. Zaki, Radwan, and El-Dean (2017) describe a method for synthesizing tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, which are precursors for other heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety (Zaki, Radwan, & El-Dean, 2017).
Cyclization Reactions
Shikhaliev et al. (2008) discuss the cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with various compounds, leading to the formation of various heterocyclic derivatives (Shikhaliev, Shestakov, Medvedeva, & Gusakova, 2008).
Synthesis of Isoquinolinium Derivatives
Bast et al. (1998) describe the synthesis of isoquinolinium N-arylimides, which are azomethine imines with applications in cycloaddition reactions to heterocumulenes (Bast et al., 1998).
Inactivation of Serine Proteases
N-(sulfonyloxy)phthalimides and similar compounds, including N-(sulfonyloxy)isoquinolinones, show potential in inactivating serine proteases, as researched by Neumann and Gütschow (1994) (Neumann & Gütschow, 1994).
Anticonvulsant Activity
Kamiński et al. (2015) synthesized hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which demonstrated significant anticonvulsant activity in preclinical models (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Crystal Structure Analysis
Villa-Pérez et al. (2018) conducted crystal structure and Hirshfeld surface analysis of ternary complexes involving sulfa drugs, revealing insights into molecular interactions and potential pharmacological applications (Villa-Pérez, Cadavid-Vargas, Virgilio, Echeverría, Camí, & Soria, 2018).
Synthesis and Biological Activities
Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues and evaluated their antimicrobial and antitubercular activities, providing insights into potential therapeutic applications (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Mecanismo De Acción
A new acyl derivative of sulfadimethoxine, which could be similar to the compound , has been found to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells. It also inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy .
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O7S/c1-39-24-16-22(30-28(31-24)40-2)32-41(37,38)19-13-11-18(12-14-19)29-23(34)10-5-15-33-26(35)20-8-3-6-17-7-4-9-21(25(17)20)27(33)36/h3-4,6-9,11-14,16H,5,10,15H2,1-2H3,(H,29,34)(H,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOALVNGZLLIZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2564375.png)
![6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2564376.png)

![methyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylate](/img/structure/B2564380.png)

![1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2564382.png)



![2-chloro-N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2564391.png)



![[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2564395.png)